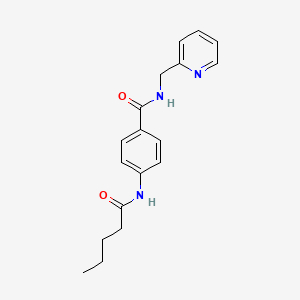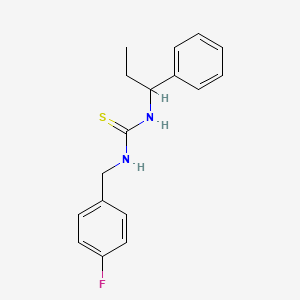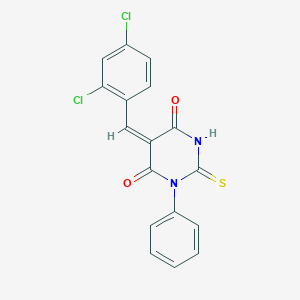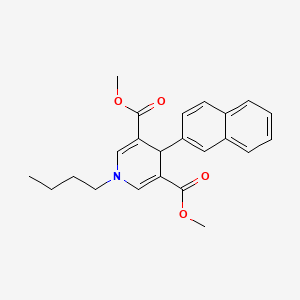
4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide
説明
4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide, also known as P5, is a small molecule that has been synthesized for use in scientific research. This compound has been found to have potential applications in the study of various biological processes, including cancer and inflammation.
作用機序
The exact mechanism of action of 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide has been shown to induce cellular apoptosis (programmed cell death) in cancer cells. 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide has also been found to inhibit the migration and invasion of cancer cells, which could make it useful in preventing the spread of cancer to other parts of the body.
実験室実験の利点と制限
One advantage of using 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide in lab experiments is that it is a relatively simple and straightforward molecule to synthesize. 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide. One area of research could be to further investigate its mechanism of action and how it interacts with other cellular processes. Another area of research could be to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases or cardiovascular diseases. Additionally, research could be conducted to optimize the synthesis of 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide and to develop more efficient and cost-effective methods for producing this compound.
科学的研究の応用
4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide has been found to have potential applications in the study of various biological processes. One area of research where 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide has shown promise is in the study of cancer. Studies have shown that 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. 4-(pentanoylamino)-N-(2-pyridinylmethyl)benzamide has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-(pentanoylamino)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-3-7-17(22)21-15-10-8-14(9-11-15)18(23)20-13-16-6-4-5-12-19-16/h4-6,8-12H,2-3,7,13H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLFWYPPLDSYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pentanoylamino)-N-(pyridin-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4675650.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![2-[1-cyclopentyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B4675656.png)
![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide](/img/structure/B4675679.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4675688.png)
![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4675707.png)
![3-(3-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4675709.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4675721.png)
![3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B4675725.png)